molecular formula C18H30ClNO2 B4398596 4-[4-(3-Tert-butylphenoxy)butyl]morpholine;hydrochloride

4-[4-(3-Tert-butylphenoxy)butyl]morpholine;hydrochloride

Cat. No.: B4398596
M. Wt: 327.9 g/mol
InChI Key: JZKSPMYBUULDLL-UHFFFAOYSA-N
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Description

4-[4-(3-Tert-butylphenoxy)butyl]morpholine;hydrochloride is a chemical compound that features a morpholine ring substituted with a butyl chain linked to a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Tert-butylphenoxy)butyl]morpholine;hydrochloride typically involves the following steps:

    Preparation of 3-tert-butylphenol: This can be achieved by the acid-catalyzed alkylation of phenol with isobutene.

    Formation of 4-(3-tert-butylphenoxy)butyl bromide: This intermediate is synthesized by reacting 3-tert-butylphenol with 1,4-dibromobutane under basic conditions.

    Nucleophilic substitution: The final step involves the reaction of 4-(3-tert-butylphenoxy)butyl bromide with morpholine in the presence of a base to yield 4-[4-(3-tert-butylphenoxy)butyl]morpholine. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Tert-butylphenoxy)butyl]morpholine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[4-(3-Tert-butylphenoxy)butyl]morpholine;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(3-Tert-butylphenoxy)butyl]morpholine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylmorpholine: Similar structure but lacks the phenoxy group.

    4,4’-Di-tert-butylbiphenyl: Contains tert-butyl groups but has a biphenyl core instead of a morpholine ring.

    4-tert-butylanisole: Features a tert-butyl group and a methoxy group on a benzene ring.

Uniqueness

4-[4-(3-Tert-butylphenoxy)butyl]morpholine;hydrochloride is unique due to its specific combination of a morpholine ring, a butyl chain, and a tert-butylphenoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(3-tert-butylphenoxy)butyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.ClH/c1-18(2,3)16-7-6-8-17(15-16)21-12-5-4-9-19-10-13-20-14-11-19;/h6-8,15H,4-5,9-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKSPMYBUULDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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